molecular formula C20H15NO8S B000036 Sanguinarine sulfate CAS No. 8006-58-4

Sanguinarine sulfate

Cat. No. B000036
CAS RN: 8006-58-4
M. Wt: 429.4 g/mol
InChI Key: VDZBWCCJLPCEQQ-UHFFFAOYSA-M
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Description

Sanguinarine sulfate is a natural alkaloid compound that is found in the roots of the Sanguinaria canadensis plant. It has been used for medicinal purposes for centuries due to its various pharmacological properties. Sanguinarine sulfate has been found to have antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

  • Animal Nutrition : Sanguinarine supplementation in broiler diets improves intestinal morphology and microbiota, enhancing growth performance (Liu et al., 2020).

  • Cellular Activation : It activates metabolic pathways in human oral cells, potentially increasing mutagenic effects (Karp et al., 2005).

  • Anti-inflammatory Properties : Sanguinarine exhibits anti-inflammatory effects, supporting its naturopathic use in treating human inflammatory diseases (Niu et al., 2012).

  • Angiogenesis Suppression : It suppresses angiogenesis, particularly in dental applications, by blocking VEGF-induced Akt activation (Eun & Koh, 2004).

  • Dental Care Applications : Its biological activities suggest potential use in dental fillings and other dental care products (Walterová et al., 1995).

  • Anticancer Potential : Sanguinarine shows promise in inhibiting cancer cell growth and sensitizing them to chemotherapeutics, indicating potential in plant-derived treatments for malignancies (Achkar et al., 2017).

  • Antitumor Activities : It displays anticancer properties with benefits from antimicrobial, antifungal, and anti-inflammatory effects (Slaninová et al., 2014).

  • Dental Plaque Reduction : Sanguinarine has high specificity and retention in dental plaque, contributing to anti-plaque efficacy (Southard et al., 1984).

  • Treatment for Melanoma : It reduces melanoma tumor burden and exhibits antiangiogenic activity, supporting its potential as a treatment for melanoma skin cancer (De Stefano et al., 2009).

  • Antiplatelet Agent : Sanguinarine acts as an antiplatelet agent, potentially offering therapeutic potential for cardiovascular diseases related to platelet aggregation (Jeng et al., 2007).

  • Cancer Cell Apoptosis : It induces apoptosis and necrosis in cancer cells, mediated by reactive oxygen species production and mitochondrial membrane depolarization (Chang et al., 2007).

  • Nucleic Acid Binding : Its strong binding properties with nucleic acids and photochemical changes underlie its anticancer activity (Kumar & Hazra, 2014).

  • Cytotoxicity in Melanoma : It shows cytotoxicity against melanoma cells through nuclear accumulation and mitochondrial depolarization (Serafim et al., 2008).

  • Combating Multidrug Resistance : Sanguinarine combats multidrug resistance in cervical cancer cells via bimodal cell death mechanisms (Ding et al., 2002).

  • Oral Health : A sanguinarine-containing mouthrinse reduces plaque formation and retards gingivitis development (Wennström & Lindhe, 1985).

  • Phototoxicity : It is phototoxic to mosquito larvae due to photosensitization properties, showing potential as a commercial drug (Arnason et al., 1992).

  • Metabolic Complexity : Its metabolism is complex, influenced by aryl hydrocarbon receptor signaling pathways (Dvořák & Šimánek, 2007).

  • Sustainable Production : Hairy root cultures in Macleaya cordata plants show potential for sustainable sanguinarine production (Huang et al., 2018).

  • Dentifrice Study : A sanguinarine-containing dentifrice showed no long-term plaque or gingivitis reduction (Mauriello & Bader, 1988).

  • Ulcerative Colitis Treatment : Sanguinarine reduces mortality, body weight loss, and colonic mucosal injury in ulcerative colitis, likely by attenuating inflammation (Niu et al., 2013).

properties

IUPAC Name

hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZBWCCJLPCEQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230057
Record name Sanguinarine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanguinarine sulfate

CAS RN

8006-58-4
Record name Sanguinarine, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sanguinarine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sanguinarine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
AMA Mazari, UM Hegazy, B Mannervik - Chemico-biological interactions, 2015 - Elsevier
… We further selected the most potent inhibitors suramin, sanguinarine sulfate, erythrosine sodium, and tannic acid for further kinetic studies, determined the type of inhibition and …
Number of citations: 15 www.sciencedirect.com
KD Straub, P Carver - Biochemical and Biophysical Research …, 1975 - Elsevier
Sanguinarine, a benzophenanthridine alkaloid, has been found to be an inhibitor of the Na + , K + -ATPase isolated from guinea pig brain. It has a pI 50 of 5.25 (5.62 μM) and exhibits …
Number of citations: 53 www.sciencedirect.com
CR Howell, RD Stipanovic, AA Bell - Pesticide Biochemistry and Physiology, 1972 - Elsevier
… Presley (6) found that six defoliating strains of the fungus could be distinguished from three mild strains on media containing sanguinarine sulfate; defoliating strains had superior growth …
Number of citations: 13 www.sciencedirect.com
E Seifen, RJ Adams, RK Riemer - European journal of pharmacology, 1979 - Elsevier
… Concentration response curves were generated by cumulative addition of aqueous solutions of either sanguinarine sulfate (Pfaltz and Bauer) or ouabain octahydrate (Sigma) to the …
Number of citations: 84 www.sciencedirect.com
XL Tan, M Shi, A Massimi, W Han, S Spivack - Cancer Research, 2010 - AACR
… , triacetylresveratrol, ivermectin, sanguinarine sulfate, and daunorubicin as new inducers for … were significantly inhibited by ivermectin, sanguinarine sulfate, and daunorubicin. These …
Number of citations: 0 aacrjournals.org
Y Musdal, UM Hegazy, Y Aksoy, B Mannervik - Chemico-biological …, 2013 - Elsevier
… Although GST P1-1 was not inhibited with bithionate sodium, nisoldipine, flufenamic acid and sanguinarine sulfate, these compounds were highly potent inhibitors for GST A3-3 as …
Number of citations: 56 www.sciencedirect.com
XL Tan, M Shi, AB Massimi, W Han… - Cancer Prevention …, 2010 - AACR
… , triacetylresveratrol, ivermectin, sanguinarine sulfate, and daunorubicin as new inducers for … were significantly inhibited by ivermectin, sanguinarine sulfate, and daunorubicin. These …
Number of citations: 0 aacrjournals.org
BJR Pitts, LR Meyerson - Drug Development Research, 1981 - Wiley Online Library
Sanguinarine, an isoquinoline alkaloid belonging to the benzophenanthridine class, has been found to be a time‐dependent inhibitor of cardiac Na,K‐ATPase activity. Enzyme …
Number of citations: 37 onlinelibrary.wiley.com
H NAGAO, DAI WAKATABE, T IIJIMA - The Journal of General and …, 1994 - jstage.jst.go.jp
… Instead of sanguinarine nitrate (29), 200 ppm of sanguinarine sulfate was added to potato-dextrose-agar (PDA) (Difco Laboratories, Detroit, MI, USA) as the sanguinarine medium (25). …
Number of citations: 9 www.jstage.jst.go.jp
NM Turkevich, VM Musianovich - Farmatsevtychnyi Zhurnal, 1977 - europepmc.org
[Basic electron optical characteristics of sanguinarine sulfate]. - Abstract - Europe PMC … [Basic electron optical characteristics of sanguinarine sulfate]. …
Number of citations: 3 europepmc.org

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